Phenyltris(3-fluorophenyl)silane
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Overview
Description
Phenyltris(3-fluorophenyl)silane is a chemical compound with the molecular formula C24H17F3Si and a molecular weight of 390.484 g/mol It is characterized by the presence of a silicon atom bonded to one phenyl group and three 3-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyltris(3-fluorophenyl)silane can be synthesized through the hydrosilylation reaction of phenyltrichlorosilane with 3-fluorophenylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a catalyst like platinum or palladium to facilitate the addition of the 3-fluorophenyl groups to the silicon atom .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Phenyltris(3-fluorophenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, organometallic reagents; reactions often require catalysts and inert atmospheres.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenyl and 3-fluorophenyl silanes.
Scientific Research Applications
Phenyltris(3-fluorophenyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Phenyltris(3-fluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom bonded to phenyl and 3-fluorophenyl groups. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the fluorine atoms on the phenyl groups can influence the reactivity and stability of the compound, making it suitable for specific applications in catalysis and material science .
Comparison with Similar Compounds
Phenyltris(trimethylsilyl)silane: Similar structure but with trimethylsilyl groups instead of 3-fluorophenyl groups.
Tris(pentafluorophenyl)borane: Contains boron instead of silicon and pentafluorophenyl groups instead of 3-fluorophenyl groups.
Phenyltrichlorosilane: Similar structure but with chlorine atoms instead of 3-fluorophenyl groups.
Uniqueness: Phenyltris(3-fluorophenyl)silane is unique due to the presence of the 3-fluorophenyl groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability, making it suitable for specialized applications in catalysis, material science, and organic synthesis .
Properties
CAS No. |
2804-88-8 |
---|---|
Molecular Formula |
C24H17F3Si |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
tris(3-fluorophenyl)-phenylsilane |
InChI |
InChI=1S/C24H17F3Si/c25-18-7-4-12-22(15-18)28(21-10-2-1-3-11-21,23-13-5-8-19(26)16-23)24-14-6-9-20(27)17-24/h1-17H |
InChI Key |
LUFHQXPBFQTOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F |
Origin of Product |
United States |
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